molecular formula C8H10O2S B13073961 2-(Thiophen-2-yl)butanoic acid

2-(Thiophen-2-yl)butanoic acid

Cat. No.: B13073961
M. Wt: 170.23 g/mol
InChI Key: QUGOBTBFBNXICO-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H10O2S. It features a thiophene ring, a five-membered ring containing sulfur, attached to a butanoic acid chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)butanoic acid can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with butanoic acid precursors under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Thiophen-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene-based NSAIDs inhibit the cyclooxygenase (COX) enzyme, reducing inflammation and pain .

Comparison with Similar Compounds

  • 2-Methyl-2-(thiophen-2-yl)butanoic acid
  • 2-(Thiophen-2-yl)acetic acid
  • Thiophene-2-boronic acid

Comparison: 2-(Thiophen-2-yl)butanoic acid is unique due to its specific structural features and reactivity. Compared to 2-(Thiophen-2-yl)acetic acid, it has a longer carbon chain, which can influence its physical and chemical properties. Thiophene-2-boronic acid, on the other hand, is commonly used in Suzuki-Miyaura coupling reactions, highlighting its role in cross-coupling chemistry .

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C8H10O2S/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H,9,10)

InChI Key

QUGOBTBFBNXICO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CS1)C(=O)O

Origin of Product

United States

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